5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylic acid

Description

Introduction to 5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylic Acid

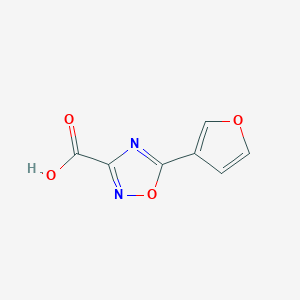

This compound represents a sophisticated heterocyclic compound that embodies the convergence of multiple important structural motifs in medicinal chemistry. The compound possesses the molecular formula C₇H₄N₂O₄ and exhibits a molecular weight of 180.12 grams per mole. This particular oxadiazole derivative is characterized by the presence of a furyl substituent at the 5-position and a carboxylic acid functional group at the 3-position of the 1,2,4-oxadiazole ring system. The Chemical Abstracts Service registry number for this compound is 1086380-44-0, which provides a unique identifier for this specific molecular structure.

The structural complexity of this compound arises from the integration of three distinct heterocyclic and functional components. The central 1,2,4-oxadiazole ring provides the foundational framework, while the furan ring contributes specific electronic characteristics through its oxygen-containing five-membered structure. The carboxylic acid functionality introduces hydrogen bonding capability and ionizable properties that significantly influence the compound's behavior in biological and chemical systems. This combination creates a molecule that exhibits unique properties derived from each individual component while generating novel characteristics through their synergistic interaction.

The compound's significance extends beyond its individual structural features to encompass its potential applications in various fields of chemical research. The presence of multiple heteroatoms within the molecular framework provides numerous sites for potential intermolecular interactions, making it an attractive candidate for studies involving molecular recognition and binding phenomena. Additionally, the combination of electron-rich and electron-deficient regions within the same molecule creates opportunities for diverse chemical transformations and modifications. The carboxylic acid group serves as a versatile synthetic handle, allowing for further derivatization and incorporation into more complex molecular architectures.

The spatial arrangement of functional groups in this compound contributes to its distinct three-dimensional profile. The planar nature of both the oxadiazole and furan rings creates a relatively rigid molecular framework, while the carboxylic acid group can adopt various conformations depending on environmental conditions. This structural flexibility, combined with the inherent stability of the heterocyclic components, makes the compound particularly suitable for detailed structure-activity relationship studies and molecular modeling investigations.

Historical Context of Oxadiazole Derivatives in Heterocyclic Chemistry

The historical development of oxadiazole chemistry traces its origins to the pioneering work conducted in the late nineteenth century, establishing a foundation that continues to influence contemporary research. In 1884, Tiemann and Krüger achieved the first synthesis of the 1,2,4-oxadiazole heterocycle, initially designating these compounds as azoxime or furo[ab1]diazole derivatives. This seminal discovery represented a significant milestone in heterocyclic chemistry, introducing a new class of five-membered rings containing one oxygen and two nitrogen atoms. The original synthetic methodology developed by these researchers involved the reaction of amidoximes with acyl chlorides, requiring elevated temperatures beyond the melting point of the amidoxime to promote coupling and subsequent cyclization.

The subsequent eight decades following the initial discovery witnessed relatively limited research activity focused on oxadiazole chemistry, with only occasional publications appearing in the scientific literature. This period of relative dormancy ended dramatically in the early 1960s when researchers began to recognize the unique photochemical properties of 1,2,4-oxadiazoles and their potential for rearrangement to other heterocyclic systems. The renewed interest in these compounds coincided with advances in analytical techniques and synthetic methodologies that enabled more sophisticated investigations of their chemical behavior and potential applications.

The systematic study of biological activities associated with 1,2,4-oxadiazole derivatives commenced in the early 1940s, marking the beginning of their transition from purely academic curiosities to compounds with practical significance. This period saw the first comprehensive evaluations of oxadiazole compounds for various biological effects, establishing the foundation for future medicinal chemistry applications. The growing recognition of their biological potential culminated in the development of the first commercial drug containing a 1,2,4-oxadiazole ring system approximately twenty years later, with the introduction of Oxolamine as a cough suppressant.

| Historical Milestone | Year | Significance | Researchers |

|---|---|---|---|

| First Synthesis | 1884 | Initial preparation of 1,2,4-oxadiazole | Tiemann and Krüger |

| Biological Studies Begin | 1940s | First systematic biological evaluations | Various researchers |

| First Commercial Drug | 1960s | Oxolamine introduced as cough suppressant | Pharmaceutical industry |

| Modern Synthesis Methods | 1980s-present | Development of efficient synthetic routes | Multiple research groups |

The evolution of synthetic methodologies for oxadiazole preparation has undergone significant refinement since the original Tiemann-Krüger approach. Modern synthetic strategies have addressed many of the limitations associated with the classical method, including low yields, extended reaction times, and difficult purification procedures. Contemporary approaches often utilize more efficient catalysts and milder reaction conditions, enabling access to a broader range of substituted oxadiazole derivatives. The development of room temperature synthesis protocols has further expanded the synthetic accessibility of these compounds, allowing for the preparation of thermally sensitive derivatives that would decompose under traditional harsh conditions.

The recognition of oxadiazoles as privileged structures in medicinal chemistry has driven continued innovation in synthetic methodology development. Modern approaches include one-pot synthesis protocols that directly convert amidoximes and carboxylic acid derivatives to oxadiazoles in the presence of appropriate bases and solvents. These advances have significantly reduced the complexity and time requirements associated with oxadiazole synthesis, making these compounds more accessible for systematic biological evaluation and drug discovery programs.

Significance of 1,2,4-Oxadiazole Core in Bioactive Molecule Design

The 1,2,4-oxadiazole heterocycle has emerged as a cornerstone in contemporary medicinal chemistry due to its exceptional properties as a bioisosteric replacement for traditional functional groups. The heterocycle demonstrates remarkable utility as a surrogate for ester and amide moieties, primarily attributed to its enhanced resistance to hydrolytic degradation compared to these conventional linkages. This stability advantage provides significant benefits in drug development, where metabolic stability represents a critical factor in determining therapeutic efficacy and duration of action. The planar structure of the 1,2,4-oxadiazole ring system closely mimics the geometric requirements of ester and amide bonds while offering superior chemical resilience under physiological conditions.

The bioisosteric properties of 1,2,4-oxadiazoles extend beyond simple structural mimicry to encompass favorable pharmacokinetic characteristics that enhance drug-like properties. The heterocycle typically exhibits improved lipophilicity compared to carboxylic acid-containing analogs, facilitating enhanced membrane permeability and bioavailability. This characteristic proves particularly valuable in central nervous system drug discovery, where the blood-brain barrier presents significant challenges for polar compounds. The 1,2,4-oxadiazole moiety provides an effective strategy for maintaining biological activity while improving pharmacokinetic profiles, as demonstrated in numerous successful drug development programs.

| Functional Group | Hydrolytic Stability | Lipophilicity | Hydrogen Bonding | Bioisosteric Rating |

|---|---|---|---|---|

| Ester | Low | Moderate | Acceptor only | Reference |

| Amide | Moderate | Low | Donor and acceptor | Reference |

| 1,2,4-Oxadiazole | High | High | Acceptor only | Excellent |

| Carboxylic acid | High | Very low | Donor and acceptor | Good |

The molecular recognition properties of 1,2,4-oxadiazoles contribute significantly to their effectiveness in bioactive molecule design. The heterocycle presents specific hydrogen bonding patterns and electronic distributions that enable selective interactions with biological targets. The nitrogen and oxygen atoms within the ring system serve as hydrogen bond acceptors, while the overall electronic configuration provides opportunities for π-π stacking interactions and dipole-dipole attractions. These characteristics enable 1,2,4-oxadiazoles to participate in complex binding interactions that are essential for biological activity while maintaining the structural integrity necessary for therapeutic applications.

The synthetic accessibility of 1,2,4-oxadiazole derivatives represents another crucial factor in their widespread adoption for bioactive molecule design. Modern synthetic methodologies provide efficient routes to diverse substitution patterns, enabling systematic structure-activity relationship investigations. The ability to introduce various substituents at different positions of the oxadiazole ring allows medicinal chemists to fine-tune molecular properties such as potency, selectivity, and pharmacokinetic parameters. This synthetic flexibility has facilitated the development of numerous oxadiazole-containing drug candidates across multiple therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective applications.

The metabolic stability of 1,2,4-oxadiazoles under physiological conditions provides additional advantages in drug development compared to more labile functional groups. Unlike esters and amides, which are susceptible to hydrolysis by various enzymes, the oxadiazole ring system demonstrates remarkable resistance to metabolic degradation. This stability translates to improved drug half-lives and reduced metabolite formation, potentially minimizing safety concerns associated with metabolic products. The enhanced metabolic stability also enables the use of lower doses to achieve therapeutic effects, reducing the likelihood of dose-related adverse events and improving patient compliance.

Role of Furyl Substituents in Modulating Electronic and Steric Properties

The incorporation of furyl substituents into oxadiazole frameworks introduces distinct electronic characteristics that significantly influence molecular behavior and chemical reactivity. Research investigating the electronic properties of furyl groups attached to various molecular frameworks has revealed that both 2-furyl and 3-furyl substituents exhibit electron-withdrawing properties relative to phenyl substituents. This electron-withdrawing character arises from the electronegativity of the oxygen atom within the furan ring and its ability to participate in resonance interactions that redistribute electron density throughout the molecular system. The specific positioning of the furyl group, whether at the 2- or 3-position of the furan ring, influences the magnitude and directionality of these electronic effects.

The electronic influence of furyl substituents extends beyond simple inductive effects to encompass complex resonance interactions that modulate the overall electronic distribution within oxadiazole derivatives. The furyl group can function as both an electron-withdrawing and electron-donating substituent depending on the specific molecular context and the nature of surrounding functional groups. This dual character results from the ability of the furan oxygen to donate electron density through resonance while simultaneously withdrawing electron density through inductive effects. The balance between these competing electronic influences determines the net effect of furyl substitution on molecular properties and reactivity patterns.

Spectroscopic investigations have provided detailed insights into the specific electronic modifications introduced by furyl substituents. Nuclear magnetic resonance studies of phosphorus-containing compounds with furyl substituents have demonstrated that these groups cause significant shielding effects, particularly in the σ₃₃ component of the chemical shift tensor. These observations suggest that furyl substituents create unique magnetic environments that reflect their distinct electronic characteristics. The orientation-dependent nature of these effects indicates that the spatial arrangement of furyl groups relative to other molecular components plays a crucial role in determining their overall electronic influence.

| Substituent | Electronic Effect | Steric Parameter | Resonance Contribution | Inductive Contribution |

|---|---|---|---|---|

| 2-Furyl | Moderately withdrawing | Low steric bulk | Variable | Withdrawing |

| 3-Furyl | Moderately withdrawing | Low steric bulk | Limited | Withdrawing |

| Phenyl | Reference | Moderate bulk | Reference | Reference |

| 2-Thienyl | Strongly withdrawing | Low steric bulk | Strong | Withdrawing |

The steric characteristics of furyl substituents contribute additional dimensions to their influence on molecular properties and behavior. The planar structure of the furan ring system results in relatively minimal steric bulk compared to saturated substituents of similar molecular weight, allowing for efficient packing and reduced steric interactions with neighboring functional groups. This low steric profile enables furyl substituents to be incorporated into constrained molecular frameworks without introducing prohibitive steric clashes that might destabilize the overall structure or interfere with desired molecular conformations.

The combination of electronic and steric effects associated with furyl substitution creates opportunities for precise molecular tuning in drug design and materials science applications. The moderate electron-withdrawing character of furyl groups can be utilized to modulate the electron density of adjacent functional groups, potentially enhancing or diminishing their reactivity as required for specific applications. Simultaneously, the minimal steric requirements of furyl substituents allow for their incorporation into positions where larger substituents would be incompatible, providing access to unique substitution patterns and molecular architectures.

Properties

IUPAC Name |

5-(furan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O4/c10-7(11)5-8-6(13-9-5)4-1-2-12-3-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXDLPQTYUQYJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=NC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidoxime Cyclization Route

- Starting Materials: 3-furancarbonitrile and hydroxylamine hydrochloride.

- Procedure: Amidoximes are prepared by reacting 3-furancarbonitrile with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate in aqueous medium at room temperature.

- Cyclization: The amidoxime intermediate undergoes cyclocondensation to form the 1,2,4-oxadiazole ring.

- Yield and Purification: The product is isolated by filtration, washing, and recrystallization, typically yielding a yellow solid with yields around 70-75%.

This method was demonstrated with furoxancarbonitrile substrates, yielding oxadiazole derivatives with furyl substituents, confirming the viability of this route for 5-(3-furyl)-1,2,4-oxadiazole derivatives.

Acid Hydrazide and Cyanogen Halide Cyclization

- Starting Materials: 3-furoic acid hydrazide and cyanogen bromide or cyanogen chloride.

- Procedure: The acid hydrazide is reacted with cyanogen halide in methanol under controlled temperature conditions (near reflux).

- Reaction Conditions: After addition, the mixture is heated to near boiling, then concentrated, followed by neutralization with sodium hydroxide to pH ~8.0.

- Extraction and Isolation: The product is extracted with methylene chloride and purified by recrystallization.

- Advantages: This method uses inexpensive and readily available starting materials and offers good yields.

- Notes: The method is adaptable to various substituents on the 5-position of the oxadiazole ring, including furyl groups.

Cyclocondensation of Dicarbonyl Esters with Hydrazines

- Starting Materials: Dicarbonyl esters bearing furyl substituents and phenyl hydrazine derivatives.

- Procedure: Heating under reflux in acetic acid leads to cyclocondensation forming pyrazole carboxylates, which upon hydrazinolysis yield carboxylic acid hydrazides.

- Subsequent Steps: These hydrazides can be further cyclized to oxadiazole derivatives.

- Yields: Typically, yields of intermediates are in the range of 70-80%.

- Relevance: While more common for pyrazole and triazole derivatives, this method supports the preparation of oxadiazole rings with heteroaryl substituents like furyl.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Amidoxime Cyclization | 3-furancarbonitrile + NH2OH·HCl | Room temp, aqueous K2CO3, 30-60 min | 70-75 | Mild conditions, simple workup | Requires nitrile precursor |

| Acid Hydrazide + Cyanogen Halide | 3-furoic acid hydrazide + CNBr | Methanol, near reflux, pH adjustment | Good | Inexpensive starting materials | Cyanogen halides are toxic |

| Dicarbonyl Ester + Phenyl Hydrazine | Dicarbonyl ester + phenyl hydrazine | Reflux in acetic acid, hydrazinolysis steps | 70-80 | Versatile for heterocyclic synthesis | Multi-step, longer reaction time |

| Iron(III) Nitrate Cyclization | Nitriles + Fe(NO3)3 | Mild, environmentally friendly | High | High yield, eco-friendly | Patent protected, less common |

Detailed Research Findings

- The amidoxime route is well-documented for synthesizing 1,2,4-oxadiazoles with furyl substituents, providing a straightforward and efficient synthesis pathway with yields around 70-75% and mild reaction conditions.

- The acid hydrazide and cyanogen halide method offers a robust synthesis with the advantage of inexpensive and readily available starting materials, yielding good purity and yield products, adaptable to various substituents including 3-furyl.

- Cyclocondensation involving dicarbonyl esters and hydrazines, followed by hydrazinolysis, is a versatile route for heterocyclic compounds, including oxadiazoles, although it involves multiple steps and longer reaction times.

- The iron(III) nitrate-mediated cyclization method presents a novel, high-yield, and environmentally benign approach, potentially applicable to this compound synthesis, though less commonly reported in literature.

Chemical Reactions Analysis

Types of Reactions

5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the oxadiazole ring can yield amine derivatives.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : It serves as a precursor in synthesizing more complex organic compounds. The unique electronic properties of the furan and oxadiazole rings facilitate various chemical transformations, including oxidation and substitution reactions.

Biology

- Antimicrobial Properties : Research indicates that derivatives of 5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylic acid exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown its effectiveness against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

- Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. In vitro studies have demonstrated that certain derivatives selectively inhibit cancer cell growth at nanomolar concentrations. For example, specific oxadiazole derivatives have shown promising results against human cancer cell lines like PANC-1 (pancreatic cancer) and SK-MEL-2 (melanoma) .

Medicine

- Drug Development : The compound is being explored as a scaffold for new therapeutic agents. Its ability to interact with biological targets makes it a candidate for developing drugs aimed at treating various diseases, including cancer and infectious diseases. Research has indicated that modifications to the oxadiazole structure can enhance its pharmacological properties .

Industry

- Material Science : this compound is utilized in developing new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows it to contribute to the performance characteristics of these materials .

Case Study 1: Anticancer Activity Evaluation

A study evaluated several derivatives of this compound against various cancer cell lines. The results indicated that specific compounds exhibited selective cytotoxicity at low concentrations, highlighting their potential as lead compounds in drug discovery .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of the compound was tested against multiple bacterial strains using broth dilution methods. The results showed significant inhibition rates for several derivatives, suggesting their potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The furan and oxadiazole rings play a crucial role in its binding affinity and specificity towards these targets. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Acidity : Bromophenyl and fluorophenyl analogs exhibit lower pKa values (~2.74) compared to phenyl derivatives, likely due to electron-withdrawing effects .

- Bioactivity : The 5-(4-(3,4-dichloro-5-methylpyrrole)phenyl) analog showed potent inhibition of E. coli DNA gyrase (IC₅₀ = 1.2 µM) , suggesting that bulkier substituents may improve target binding.

Biological Activity

5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound belonging to the oxadiazole family, characterized by its unique furan and oxadiazole rings. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by case studies and research findings.

The structure of this compound includes a furan ring that enhances its reactivity and biological interactions. The oxadiazole ring contributes to its pharmacological properties due to the presence of nitrogen and oxygen atoms that can engage in various molecular interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been proposed that this compound may act as an inhibitor or modulator of various enzymes involved in critical cellular pathways. For instance, studies suggest that similar oxadiazole derivatives can inhibit thymidylate synthase, an enzyme essential for DNA synthesis, thereby exhibiting anticancer properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis . The compound's lipophilicity allows for effective cell membrane penetration, enhancing its antimicrobial efficacy.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. In vitro experiments demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| HUH7 (liver carcinoma) | 10.1 | |

| HT-29 (colon cancer) | 64.0 - 73.2 | |

| MDA-MB-231 (breast) | 39.9 - 57.7 |

These findings indicate that the compound not only inhibits cell growth but also induces apoptosis in cancer cells.

Study 1: Anticancer Evaluation

A recent study focused on the synthesis and evaluation of novel oxadiazole derivatives, including this compound. The derivatives were tested against HT-29 and MDA-MB-231 cell lines. The results showed that these compounds significantly reduced cell viability compared to standard chemotherapeutics like Cisplatin and Doxorubicin .

Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial activity of oxadiazole derivatives against Mycobacterium tuberculosis. The results indicated that compounds with similar structures to this compound displayed promising activity against both wild-type and drug-resistant strains .

Q & A

Q. What are the common synthetic routes for preparing 5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylic acid?

The compound is typically synthesized via hydrolysis of its ester precursor. A general procedure involves refluxing the ester (e.g., ethyl 5-(3-furyl)-1,2,4-oxadiazole-3-carboxylate) with aqueous KOH in ethanol or methanol at 80°C for 2 hours. After acidification with HCl, the carboxylic acid product precipitates and is recrystallized for purification . This method aligns with protocols used for analogous oxadiazole carboxylic acids, achieving yields >90% under optimized conditions.

Q. How is the purity and structural integrity of this compound validated in academic research?

Characterization relies on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR). For example, MS (ESI) typically shows a [M+H]+ peak at m/z ≈235–250, depending on substituents. NMR (¹H/¹³C) confirms the furyl moiety (δ ~6.5–8.0 ppm for aromatic protons) and the oxadiazole ring (δ ~160–170 ppm for carbonyl carbons) . Purity is assessed via HPLC with UV detection at 254 nm, targeting ≥95% purity for biological assays.

Q. What are the primary biological targets investigated for this compound?

While direct data on this compound is limited, structurally related oxadiazoles exhibit activity against bacterial DNA gyrase and topoisomerase IV. For example, a derivative with a 4-(3,4-dichlorophenyl) substituent showed IC₅₀ values of 1.2 µM against E. coli DNA gyrase . The furyl group may enhance binding to hydrophobic enzyme pockets, as seen in heterocyclic inhibitors targeting similar enzymes .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

Key parameters include solvent selection (methanol vs. ethanol), stoichiometry of KOH (10 equivalents recommended), and reaction time. Prolonged heating (>2 hours) may degrade the acid product, while insufficient time leads to incomplete hydrolysis. Catalytic additives (e.g., phase-transfer catalysts) can improve reaction efficiency, as demonstrated in analogous ester-to-acid conversions .

Q. What strategies address contradictions in reported bioactivity data for oxadiazole derivatives?

Discrepancies in IC₅₀ values or selectivity profiles often arise from variations in assay conditions (e.g., ATP concentration in gyrase assays) or substituent effects. For example, electron-withdrawing groups on the phenyl ring enhance DNA gyrase inhibition, while bulkier groups reduce solubility . Systematic SAR studies using isosteric replacements (e.g., thienyl for furyl) can clarify structural contributions .

Q. How does the furyl substituent influence the compound’s physicochemical properties?

The 3-furyl group introduces moderate hydrophobicity (clogP ≈1.5–2.0) and planar geometry, favoring π-π stacking with aromatic enzyme residues. However, it may reduce metabolic stability due to susceptibility to oxidative degradation. Comparative studies with phenyl or thienyl analogs show that furyl derivatives exhibit unique electronic profiles (Hammett σ ≈0.45), impacting electron distribution in the oxadiazole ring .

Q. What computational methods are used to predict binding modes with target enzymes?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) are employed to model interactions. For example, the carboxylic acid group often forms hydrogen bonds with conserved lysine or arginine residues in gyrase’s ATP-binding pocket, while the furyl group occupies adjacent hydrophobic regions . Free energy perturbation (FEP) calculations can quantify substituent effects on binding affinity.

Methodological Considerations

Q. How to resolve solubility issues in biological assays?

The compound’s poor aqueous solubility (≈0.1 mg/mL at pH 7.4) can be mitigated by preparing sodium salts (e.g., via neutralization with NaOH) or using co-solvents like DMSO (≤5% v/v). Dynamic light scattering (DLS) confirms nanoparticle formation in buffer solutions, which may improve bioavailability .

Q. What analytical techniques differentiate polymorphic forms?

X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) identify polymorphs. For example, a study on a related triazole-carboxylic acid revealed two distinct crystal forms with melting points differing by 15°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.